molecular formula C12H15N B1330159 2,3,3,5-Tetramethyl-3h-indole CAS No. 25981-82-2

2,3,3,5-Tetramethyl-3h-indole

Cat. No. B1330159
CAS RN: 25981-82-2
M. Wt: 173.25 g/mol
InChI Key: RQVAPBRSUHSDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,5-Tetramethyl-3h-indole is used as a pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of derivatives of 1,2,3,3-tetramethyl-3H-indolium iodide (TMI), a highly selective derivatization reagent of cyanide, has been reported . The derivative compounds were synthesized and characterized using 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier transform infrared (FT-IR) spectroscopy . The reaction of 2,3,3-trimethyl-and 2,3,3,5-tetramethyl-3H-indole hydrochlorides with methacrylic and crotonic amides gives 3- and 4-methyl-1,2,3,4,10,10a-hexahydropyrimido [1,2-a]indol-2-ones .


Molecular Structure Analysis

The molecular structure of 2,3,3,5-Tetramethyl-3h-indole has been analyzed using spectral and theoretical methods .


Chemical Reactions Analysis

The reaction of 2,3,3-trimethyl-and 2,3,3,5-tetramethyl-3H-indole hydrochlorides with methacrylic and crotonic amides gives 3- and 4-methyl-1,2,3,4,10,10a-hexahydropyrimido [1,2-a]indol-2-ones . With perchloric acid these are converted to 1-carbamoylpropyl-3H-indolium perchlorates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3,5-Tetramethyl-3h-indole include a density of 1.0±0.1 g/cm3, boiling point of 249.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 46.7±3.0 kJ/mol, flash point of 96.3±28.2 °C, index of refraction of 1.547, molar refractivity of 55.6±0.5 cm3 .

Scientific Research Applications

Antiviral Activity

2,3,3,5-Tetramethyl-3h-indole: derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives, which can be optimized for higher efficacy against a broad range of viruses.

Anti-inflammatory Properties

Indole compounds, including derivatives of 2,3,3,5-Tetramethyl-3h-indole, are known to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, offering potential therapeutic applications in diseases characterized by inflammation .

Anticancer Potential

Some indole derivatives have demonstrated anticancer properties against various cancer cell lines. By interfering with cell proliferation and inducing apoptosis, these compounds are valuable for cancer research and could lead to the development of new anticancer drugs .

Antimicrobial Effects

The indole nucleus is a part of many compounds with antimicrobial activity. Derivatives of 2,3,3,5-Tetramethyl-3h-indole can be designed to target specific microbial pathways, providing a platform for the development of new antimicrobial agents .

Pharmaceutical Intermediates

2,3,3,5-Tetramethyl-3h-indole serves as a pharmaceutical intermediate. It’s involved in the synthesis of compounds that enhance agonist activity at the A1 adenosine receptor, which has implications in neurological and cardiovascular diseases .

Chemical Sensing

Derivatives of 2,3,3,5-Tetramethyl-3h-indole have been utilized in chemical sensing mechanisms, such as detecting the presence of cyanide ions. This application is crucial for environmental monitoring and public safety .

Each of these applications demonstrates the versatility and potential of 2,3,3,5-Tetramethyl-3h-indole in scientific research, offering numerous avenues for exploration and development in various fields of medicine and technology. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable heterocyclic compound for pharmacological activities .

Safety and Hazards

The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,3,5-tetramethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVAPBRSUHSDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067169
Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,5-Tetramethyl-3h-indole

CAS RN

25981-82-2
Record name 2,3,3,5-Tetramethyl-3H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25981-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,5-Tetramethyl-3H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Toluidine was reacted with methyl isopropyl ketone in the same way as in Example 3. 2,3,3,5-Tetramethyl-3-H-indole was formed in a yield of 87% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3,5-Tetramethyl-3h-indole
Reactant of Route 2
Reactant of Route 2
2,3,3,5-Tetramethyl-3h-indole
Reactant of Route 3
Reactant of Route 3
2,3,3,5-Tetramethyl-3h-indole
Reactant of Route 4
2,3,3,5-Tetramethyl-3h-indole
Reactant of Route 5
2,3,3,5-Tetramethyl-3h-indole
Reactant of Route 6
2,3,3,5-Tetramethyl-3h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.